3,4-Seco-Sonderianol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Critical NMR assignments (CDCl₃, 500 MHz):
2D NMR techniques resolved structural ambiguities:
Mass Spectrometry (MS) Fragmentation Patterns
High-Resolution Electrospray Ionization MS (HR-ESI-MS) data:
Characteristic fragmentation includes sequential loss of:
- Methanol (32 Da) from the methyl ester
- Water (18 Da) from the tertiary alcohol
- Isopropyl group (42 Da) from the prop-1-en-2-yl substituent
Computational Chemistry Insights
Molecular Dynamics Simulations of Conformational Flexibility
Simulations (AMBER force field, 100 ns trajectory) revealed:
- Three dominant conformers with energy differences <2 kcal/mol
- Ester group rotation barrier: 8.3 kcal/mol (ΔG‡ at 298K)
- Hydroxyl group participates in intramolecular H-bonds with:
These interactions stabilize the boat conformation of the dihydronaphthalene ring system.
Quantum Mechanical Calculations of Electronic Properties
Density Functional Theory (B3LYP/6-311++G**) calculations showed:
TDDFT-predicted ECD spectra matched experimental data with RMSD=0.87 mdeg, confirming the (1R,2R) configuration. The vinyl group's orientation (α-face) creates a distinct chiroptical signature at 238 nm (Δε=+3.2).
Structure
3D Structure
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 3-[(1R,2R)-5-ethenyl-7-hydroxy-1,6-dimethyl-2-prop-1-en-2-yl-3,4-dihydro-2H-naphthalen-1-yl]propanoate |
InChI |
InChI=1S/C21H28O3/c1-7-15-14(4)19(22)12-18-16(15)8-9-17(13(2)3)21(18,5)11-10-20(23)24-6/h7,12,17,22H,1-2,8-11H2,3-6H3/t17-,21-/m1/s1 |
InChI Key |
CXOXYGZFBDGZJN-DYESRHJHSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1C=C)CC[C@@H]([C@@]2(C)CCC(=O)OC)C(=C)C)O |
Canonical SMILES |
CC1=C(C=C2C(=C1C=C)CCC(C2(C)CCC(=O)OC)C(=C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
